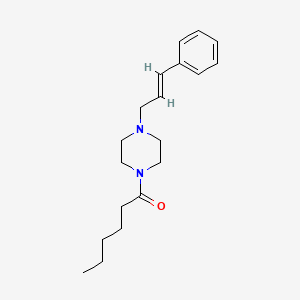![molecular formula C18H12F2N4O B3007562 N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1355700-99-0](/img/structure/B3007562.png)
N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has been the focus of extensive scientific research. It is commonly referred to as DFP-10825 and is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which has been implicated in a range of physiological processes, including pain sensation, mood regulation, and inflammation. DFP-10825 has shown promise as a therapeutic agent for the treatment of a range of conditions, including pain, anxiety, and inflammation.
作用机制
DFP-10825 works by inhibiting the activity of N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide, which is responsible for the breakdown of anandamide. By inhibiting N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide, DFP-10825 increases levels of anandamide, which can then bind to and activate cannabinoid receptors in the brain and other tissues. This can lead to a range of physiological effects, including pain relief, reduced anxiety, and decreased inflammation.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a range of biochemical and physiological effects in preclinical models. Studies have demonstrated that DFP-10825 can increase levels of anandamide in the brain and other tissues, leading to activation of cannabinoid receptors and a range of physiological effects. These effects include pain relief, reduced anxiety, and decreased inflammation.
实验室实验的优点和局限性
DFP-10825 has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide, which makes it a useful tool for studying the role of anandamide in physiological processes. However, there are also some limitations to the use of DFP-10825 in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, it has poor solubility in water, which can make it challenging to administer in some experimental settings.
未来方向
There are several future directions for research on DFP-10825. One area of interest is the potential use of DFP-10825 for the treatment of pain, anxiety, and inflammation in humans. Clinical trials are currently underway to evaluate the safety and efficacy of DFP-10825 in humans. Another area of interest is the development of new and more potent inhibitors of N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide, which could have even greater therapeutic potential. Finally, there is interest in studying the role of anandamide and the endocannabinoid system in a range of physiological processes, including mood regulation, appetite, and immune function.
合成方法
DFP-10825 is synthesized through a multi-step process that involves the reaction of 2,4-difluorobenzyl cyanide with phenylhydrazine, followed by the addition of acetic anhydride and potassium carbonate. The resulting product is then purified using column chromatography to yield DFP-10825 in high purity.
科学研究应用
DFP-10825 has been extensively studied in preclinical models, with a focus on its potential therapeutic applications. Studies have shown that DFP-10825 is a potent and selective inhibitor of N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide, and that it can increase levels of anandamide in the brain and other tissues. This has led to interest in the potential use of DFP-10825 for the treatment of pain, anxiety, and inflammation.
属性
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4O/c19-13-6-7-15(16(20)8-13)17(9-21)23-18(25)12-10-22-24(11-12)14-4-2-1-3-5-14/h1-8,10-11,17H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVRJFWWGCYLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)NC(C#N)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

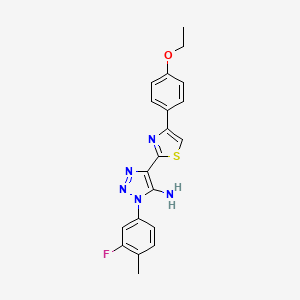
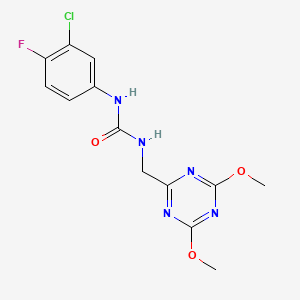

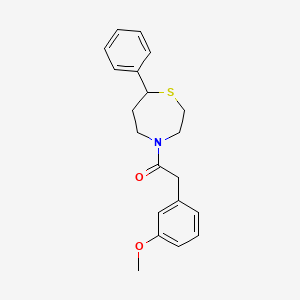
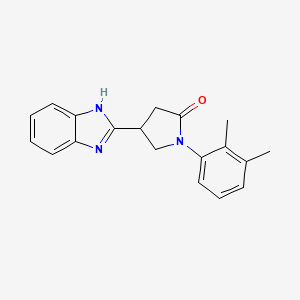
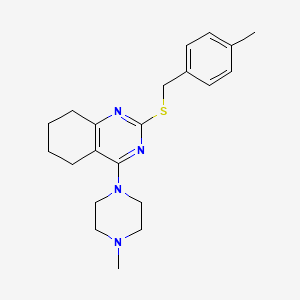
![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B3007489.png)
![1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine](/img/structure/B3007493.png)
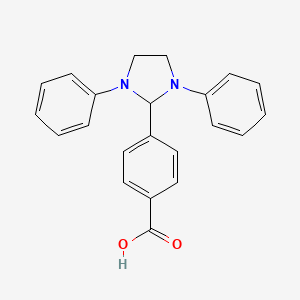
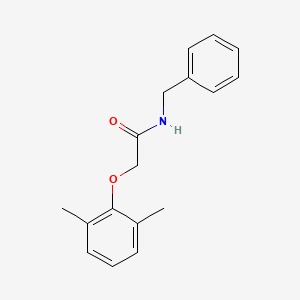
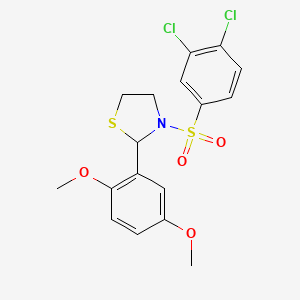
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B3007499.png)
